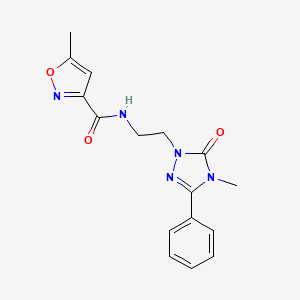![molecular formula C7H12ClN3O2 B2959277 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride CAS No. 13625-48-4](/img/structure/B2959277.png)
1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Triaza-spiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C7H11N3O2 . It is used in various scientific and medicinal research .
Synthesis Analysis
The synthesis of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione derivatives has been achieved via the Strecker reaction of cyanohydrin with ammonium carbonate . The carbon atoms of the hydantoin cycle in the 13 C NMR spectra of the synthesized compounds correspond to most lowfield singlet signals with chemical shift values 175.5–183.2 ppm and 156.5–162.3 ppm .Molecular Structure Analysis
The molecular structure of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione has been analyzed using the hybrid DFT method with Becke’s three-parameter functional and the nonlocal correlation provided by the Lee, Yang and Parr expression (B3LYP), employing the 6−31+G (d,p) basis set .Aplicaciones Científicas De Investigación
Delta Opioid Receptor Agonist Development
1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride: has been identified as a novel chemotype for delta opioid receptor-selective agonists . This discovery is significant in the field of neurology and psychiatry, as delta opioid receptors are potential targets for treating disorders such as chronic pain and migraine. The compound’s derivatives show promise due to their selectivity and efficacy in preclinical models of inflammatory pain.
Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibition
This compound serves as a pan-inhibitor of hypoxia-inducible factor prolyl hydroxylase 1-3 (HIF PHD1-3), which is crucial for the treatment of anemia . The inhibition of these enzymes leads to the stabilization of HIF, which in turn can upregulate the production of erythropoietin and other genes that are involved in erythropoiesis and iron metabolism.
High-Throughput Screening for GPCR Ligands
The compound has been utilized in high-throughput screening assays to identify ligands for G-protein-coupled receptors (GPCRs) . This application is particularly valuable in drug discovery, where the identification of novel ligands can lead to the development of new therapeutic agents.
Chemical Library for Early Discovery Research
1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride: is included in chemical libraries used for early discovery research . Researchers utilize this compound to explore its potential in various biological assays and to understand its interaction with different biological targets.
Molecular Docking and Dynamic Simulation
The compound’s derivatives have been studied using molecular docking and dynamic simulation to understand their binding to the orthosteric site of delta opioid receptors . This application is crucial for rational drug design, allowing researchers to predict how the compound interacts at the molecular level with its target.
SAR Analysis for Drug Development
A systematic analysis of the structure-activity relationship (SAR) of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride derivatives has been conducted to develop efficacious drugs . This involves modifying the compound’s structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetics.
Mecanismo De Acción
Target of Action
The primary target of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride is the Prolyl Hydroxylase Domain-containing Protein (PHD) family of enzymes .
Mode of Action
1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride acts as a pan-inhibitor of the PHD enzymes . By inhibiting these enzymes, it prevents the degradation of HIFs, leading to their accumulation in the cell. This results in the upregulation of various genes involved in erythropoiesis (the production of red blood cells), angiogenesis (the formation of new blood vessels), and metabolism .
Biochemical Pathways
The compound affects the HIF-PHD pathway This leads to the transcription of genes that help the cell adapt to hypoxic (low oxygen) conditions .
Pharmacokinetics
The pharmacokinetic properties of 1,3,8-Triaza-spiro[4It has been reported that related hydantoin derivatives have good pharmacokinetic profiles in preclinical species . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on its bioavailability would need to be further investigated.
Result of Action
The inhibition of PHDs by 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride leads to a robust upregulation of erythropoietin (EPO), a hormone that stimulates the production of red blood cells . This makes the compound potentially useful for the treatment of anemia .
Action Environment
The action of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride is influenced by the oxygen levels in the cellular environment. In hypoxic conditions, the inhibition of PHDs and the resulting accumulation of HIFs can have a more pronounced effect
Direcciones Futuras
Given its potential as a pan-inhibitor of the PHD enzyme family, future research could focus on exploring the therapeutic applications of 1,3,8-Triaza-spiro[4.5]decane-2,4-dione, particularly in the treatment of anemia . Further studies are also needed to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Propiedades
IUPAC Name |
1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c11-5-7(10-6(12)9-5)1-3-8-4-2-7;/h8H,1-4H2,(H2,9,10,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBLZEFCYGBDBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=O)N2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,8-Triaza-spiro[4.5]decane-2,4-dione hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

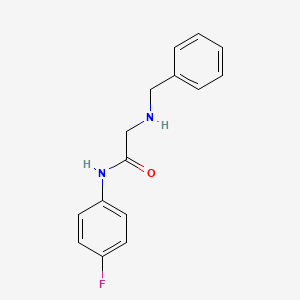
![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2959195.png)
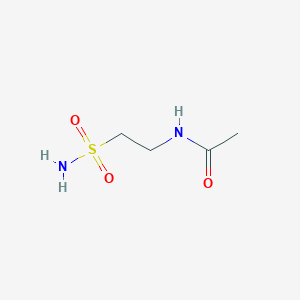
![1-(2,6-Dimethylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2959197.png)
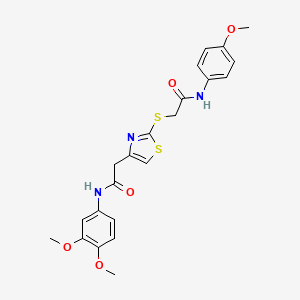
![3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2959205.png)
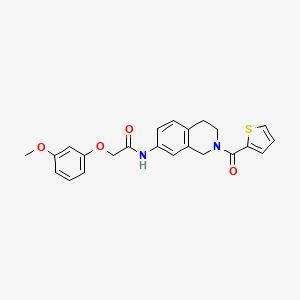
![1-(2-chlorobenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2959209.png)
![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)

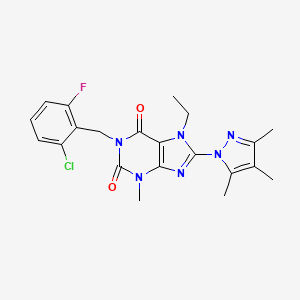

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2959216.png)
